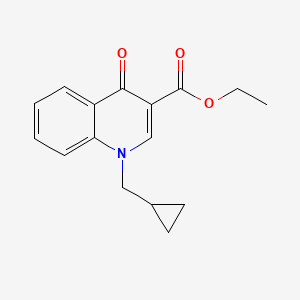![molecular formula C16H20N8O2S B15118875 9-ethyl-6-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B15118875.png)
9-ethyl-6-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-ethyl-6-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine is a complex organic compound that features a purine core substituted with an imidazole sulfonyl group and an octahydropyrrolo[3,4-c]pyrrol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethyl-6-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine involves multiple steps, starting with the preparation of the imidazole sulfonyl intermediate. One common method involves the reaction of imidazole with sulfonyl chloride in the presence of a base such as triethylamine . The resulting imidazole sulfonyl chloride is then reacted with an appropriate amine to form the desired sulfonamide.
The next step involves the cyclization of the sulfonamide with a suitable diketone or diester to form the octahydropyrrolo[3,4-c]pyrrol ring system. This cyclization can be achieved using a variety of catalysts, including Lewis acids such as zinc chloride .
Finally, the purine core is introduced through a condensation reaction with an appropriate purine precursor, such as 6-chloropurine, under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the development of more efficient catalysts for the condensation reaction.
Analyse Des Réactions Chimiques
Types of Reactions
9-ethyl-6-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine can undergo a variety of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The purine core can undergo nucleophilic substitution reactions, particularly at the 6-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Sulfides.
Substitution: Various substituted purines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of enzymes that interact with purine or imidazole-containing substrates.
Medicine: As a potential therapeutic agent due to its ability to interact with biological targets such as enzymes or receptors.
Industry: As a precursor for the synthesis of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 9-ethyl-6-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine likely involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole sulfonyl group can form hydrogen bonds or ionic interactions with amino acid residues in the active site of enzymes, while the purine core can mimic natural substrates or inhibitors .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-ethyl-6-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine: is similar to other purine derivatives that contain imidazole or sulfonyl groups, such as:
Uniqueness
The uniqueness of this compound lies in its combination of a purine core with an imidazole sulfonyl group and an octahydropyrrolo[3,4-c]pyrrol moiety. This unique structure allows it to interact with a wide range of biological targets and undergo various chemical transformations, making it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C16H20N8O2S |
|---|---|
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
9-ethyl-6-[5-(1H-imidazol-5-ylsulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]purine |
InChI |
InChI=1S/C16H20N8O2S/c1-2-22-10-21-14-15(22)19-9-20-16(14)23-4-11-6-24(7-12(11)5-23)27(25,26)13-3-17-8-18-13/h3,8-12H,2,4-7H2,1H3,(H,17,18) |
Clé InChI |
PEKAAKSRWQVPML-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)S(=O)(=O)C5=CN=CN5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,3-benzodioxol-5-ylmethyl)-2-{[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15118793.png)
![N-[2-(4-fluorophenoxy)ethyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B15118812.png)
![4-(Cyclopentylmethyl)-5-methyl-1,4,8-triazatricyclo[7.5.0.03,7]tetradeca-3(7),5,8-trien-2-one](/img/structure/B15118816.png)
![3-({1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}(methyl)amino)-1,2-benzothiazole-1,1-dione](/img/structure/B15118824.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-methanesulfonyl-N-methylaniline](/img/structure/B15118831.png)
![methyl 2-[(3,5-difluorophenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate](/img/structure/B15118832.png)

![methyl (2S)-2-[(4-methoxy-1H-indol-2-yl)formamido]-4-methylpentanoate](/img/structure/B15118836.png)
![3-[1-(6-bromo-1,3-benzothiazol-2-yl)piperidin-4-yl]-4-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B15118838.png)
![4-[(2,5,6-Trimethylpyrimidin-4-yl)amino]benzamide](/img/structure/B15118845.png)

![2-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline](/img/structure/B15118869.png)
![1-(Furan-2-carbonyl)-4-{thieno[3,2-c]pyridin-4-yl}piperazine](/img/structure/B15118878.png)
![N-cyclopropyl-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]acetamide](/img/structure/B15118883.png)
